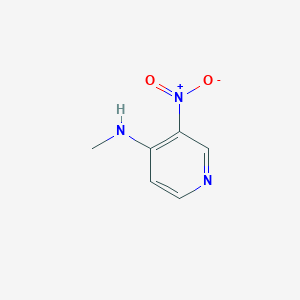
n-Methyl-3-nitropyridin-4-amine
Cat. No. B163063
Key on ui cas rn:
1633-41-6
M. Wt: 153.14 g/mol
InChI Key: JFOMNWVBOHVZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528252B2
Procedure details


10 g of (10) were dissolved in 50 ml of 12N HCl and the temperature brought to 90° C. 72.5 g di SnCl2.2H2O were added in five portions over the course of 1 minute. This was left stirring at 90° C. for 1 hour. After cooling the solution to room temperature, 100 ml of water were added and evaporated at reduced pressure. The residue was taken up in 100 ml of water, cooled to 0° C. and concentrated aqueous ammonia added, until the formation of a white, gelatinous precipitate. The pH was adjusted to 8.5-9 and the resulting emulsion centrifuged. The remaining solid residues were again taken up in water and centrifuged. The operation was repeated three times. The combined solid residues were left under stirring overnight in 50 ml of methylene chloride. The centrifuged aqueous phases were extracted three times with methylene chloride, then all the organic phases combined, then dried over anhydrous sodium sulphate and subsequently evaporated under vacuum, giving 6.2 g of (11) in the form of pink crystals.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.O.O.[Cl:14][Sn]Cl.O>Cl>[Cl:14][C:5]1[C:4]([NH2:9])=[C:3]([NH:2][CH3:1])[CH:8]=[CH:7][N:6]=1 |f:1.2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at 90° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
brought to 90° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
This was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solution to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
concentrated aqueous ammonia added, until the formation of a white, gelatinous precipitate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The combined solid residues were left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring overnight in 50 ml of methylene chloride
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The centrifuged aqueous phases were extracted three times with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently evaporated under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1N)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

